6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H9BrN2O2·HCl. It is a brominated derivative of imidazo[1,2-a]pyridine, a class of heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common synthetic route includes the cyclization of 2-ethylpyridine-3-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is structurally similar to other brominated imidazo[1,2-a]pyridines, such as 2-bromo-6-methoxyimidazo[1,2-a]pyridine and 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine. its unique ethyl group at the 2-position and carboxylic acid functionality at the 3-position distinguish it from these compounds
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields. Further studies are needed to fully explore its capabilities and expand its applications.
Properties
CAS No. |
2613384-56-6 |
---|---|
Molecular Formula |
C10H10BrClN2O2 |
Molecular Weight |
305.6 |
Purity |
95 |
Origin of Product |
United States |
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